molecular formula C5H8O2 B12799464 2,6-Dioxabicyclo[2.2.1]heptane CAS No. 55387-86-5

2,6-Dioxabicyclo[2.2.1]heptane

Cat. No.: B12799464
CAS No.: 55387-86-5
M. Wt: 100.12 g/mol
InChI Key: ZDZNVLCENAFWPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method is favored due to its efficiency in producing the desired bicyclic structure with high stereoselectivity .

Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed reactions has been reported to achieve high yields and diastereoselectivity, making it a preferred method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original bicyclic structure, which can be further utilized in different chemical syntheses .

Mechanism of Action

The mechanism by which 2,6-Dioxabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of penicillin-binding protein 2a, it binds to the allosteric site of the protein, preventing the crosslinking of the bacterial cell wall and rendering the bacteria susceptible to β-lactam antibiotics . This mechanism is crucial in overcoming antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA).

Comparison with Similar Compounds

Uniqueness: 2,6-Dioxabicyclo[2.2.1]heptane is unique due to its specific oxygen bridge positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the development of new antibiotics and materials .

Properties

CAS No.

55387-86-5

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2,6-dioxabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H8O2/c1-4-2-6-5(1)7-3-4/h4-5H,1-3H2

InChI Key

ZDZNVLCENAFWPD-UHFFFAOYSA-N

Canonical SMILES

C1C2COC1OC2

Origin of Product

United States

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